

# What is Ethyl linoleate-d2 and its chemical properties

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An In-Depth Technical Guide to Ethyl Linoleate-d2

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ethyl linoleate-d2**, also known by synonyms such as Deulinoleate ethyl and 11,11-d2-ethyl linoleate, is a deuterated isotopologue of ethyl linoleate.[1][2][3] This modification, where two hydrogen atoms at the bis-allylic C-11 position are replaced by deuterium, confers a significant kinetic isotope effect that enhances its resistance to lipid peroxidation.[1][2] This property makes it a valuable tool in research and a potential therapeutic agent for conditions associated with oxidative stress.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways of **Ethyl linoleate-d2**.

## **Chemical Identity and Properties**

**Ethyl linoleate-d2** is a synthetic, orally bioavailable, deuterated polyunsaturated fatty acid (PUFA).[1][2] It is structurally identical to its natural counterpart, ethyl linoleate, except for the presence of two deuterium atoms.[1]

## **Chemical Structure**

IUPAC Name: Ethyl (9Z,12Z)-(11,11-2H2)octadeca-9,12-dienoate[2]



• Synonyms: Deulinoleate ethyl, di-deuterated ethyl linoleate, 11,11-d2-ethyl linoleate, RT001[1][2][3]

• CAS Number: 1404475-07-5[2]

• Chemical Formula: C20H34D2O2[2]

## **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Ethyl linoleate-d2**. Where specific data for the deuterated form is unavailable, values for the non-deuterated ethyl linoleate are provided as a close approximation, a standard practice for isotopologues with minor mass differences.

Property	Value	Source
Molar Mass	310.517 g⋅mol <sup>-1</sup>	[2]
Appearance	Colorless to light yellow clear liquid	[4][5]
Density	0.88 g/cm <sup>3</sup>	[2]
Boiling Point	173–177 °C	[2]
Melting Point	<25 °C (for ethyl linoleate)	[4]
Flash Point	113 °C (closed cup) (for ethyl linoleate)	[5][6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water.	[4][5]
Storage Temperature	-20°C	[4][6]

# **Experimental Protocols**Synthesis of Ethyl Linoleate

### Foundational & Exploratory





A general method for the preparation of ethyl linoleate involves the esterification of linoleic acid with ethanol. A specific method for synthesizing ethyl linoleate using a composite solid superacid catalyst is described below. The synthesis of the deuterated form would involve starting with 11,11-d2-linoleic acid.

#### Catalyst Preparation (SO<sub>4</sub><sup>2-</sup>/TiO<sub>2</sub>-SiO<sub>2</sub>):

- Dissolve Ti(SO<sub>4</sub>)<sub>2</sub> in distilled water.
- Precipitate amorphous Ti(OH)<sub>4</sub> by adding an ammonia solution to adjust the pH to 9.
- Adjust the pH of the precipitate to 3 using a 2mol/L HNO₃ solution.
- Add an ethanol aqueous solution of tetraethyl orthosilicate at 80°C to achieve coprecipitation of Ti(OH)<sub>4</sub> and Si(OH)<sub>4</sub>.
- Stir the resulting sol at room temperature for 1 hour.
- Dry the sol at 110°C, grind, and sieve.
- Impregnate with 1mol/L sulfuric acid, filter, and dry.
- Calcine at 450°C for 4 hours to obtain the SO<sub>4</sub><sup>2-</sup>/TiO<sub>2</sub>-SiO<sub>2</sub> catalyst.[7]

### **Esterification Reaction:**

- Add linoleic acid and anhydrous ethanol to a reactor in a molar ratio ranging from 1:1 to 1:10.
- Add the SO<sub>4</sub><sup>2-</sup>/TiO<sub>2</sub>-SiO<sub>2</sub> composite solid superacid catalyst, amounting to 1 to 10% of the
  mass of linoleic acid, to the mixed solution.
- Stir and heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 40°C to the reflux temperature for 2 to 10 hours.
- After the reaction, allow the layers to separate to obtain the ethyl linoleate product.[7]



# Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of fatty acid esters. The following protocol provides a general guideline.

#### Sample Preparation and Derivatization:

- For biological samples, extract lipids using a suitable solvent system (e.g., chloroform:methanol).
- To quantify total fatty acids, saponify the lipid extract using a methanolic KOH solution to release the fatty acids from complex lipids.
- Acidify the sample to protonate the free fatty acids.
- Extract the fatty acids with an organic solvent like hexane.
- For analysis of free fatty acids, omit the saponification step.
- Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) for improved chromatographic separation and detection.[8][9] For example, incubate the dried extract with a derivatizing agent like BF<sub>3</sub>-methanol at 60-100°C.

#### GC-MS Analysis:

- Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- Use a temperature program to separate the fatty acid esters. An example program: initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min.
- The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.



 Use an internal standard, such as a deuterated fatty acid ester not present in the sample, for accurate quantification.[8][10]

# Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for fatty acid analysis, particularly for complex biological samples.

Sample Preparation and Derivatization:

- Perform lipid extraction as described for GC-MS.
- Derivatization of the carboxylic acid group can enhance ionization efficiency in the positive ion mode. A variety of derivatization reagents can be used.[11]
- For example, a two-step derivatization can be performed using a carbodiimide solution followed by a reaction with an amine-containing reagent.[12]

### LC-MS/MS Analysis:

- Separate the derivatized fatty acids using a reversed-phase HPLC column.
- Use a mobile phase gradient suitable for the separation of lipids.
- Detect the analytes using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Use a stable isotope-labeled internal standard for accurate quantification.[13]

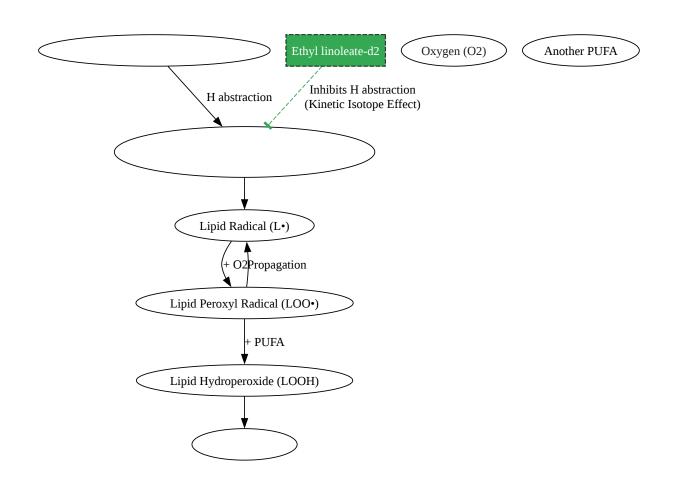
## **Biological Significance and Mechanism of Action**

The primary biological significance of **Ethyl linoleate-d2** lies in its resistance to lipid peroxidation.

## **Inhibition of Lipid Peroxidation**



Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. The bis-allylic hydrogens at the C-11 position of linoleic acid are particularly susceptible to abstraction, initiating the peroxidation cascade. By replacing these hydrogens with deuterium, the C-D bond becomes significantly stronger than the C-H bond. This "kinetic isotope effect" slows down the rate of hydrogen (deuterium) abstraction, thereby inhibiting the initiation and propagation of lipid peroxidation.[1][2]

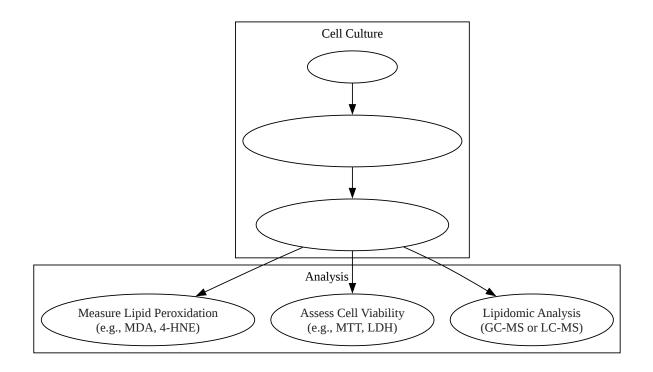


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## **Experimental Workflow for Assessing Efficacy**

The following diagram illustrates a typical workflow for studying the effects of **Ethyl linoleate-d2** in a cell-based model of oxidative stress.



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# **Applications in Research and Drug Development**

**Ethyl linoleate-d2** serves as a valuable research tool and has potential therapeutic applications.

• Tracer and Internal Standard: Due to its isotopic labeling, it can be used as a tracer to study the metabolism and distribution of linoleic acid. It also serves as an excellent internal standard for accurate quantification in mass spectrometry-based assays.[1]



- Therapeutic Potential: Its ability to inhibit lipid peroxidation makes it a candidate for the
  treatment of various diseases associated with oxidative stress, including neurodegenerative
  diseases like Friedreich's ataxia and progressive supranuclear palsy.[1][2] Clinical trials have
  been conducted to evaluate its safety and efficacy.[2]
- Cosmetics: The non-deuterated form, ethyl linoleate, is used in cosmetics for its antiinflammatory and skin-conditioning properties.[4][14]

### Conclusion

**Ethyl linoleate-d2** is a specialized chemical compound with significant potential in research and medicine. Its key feature, the resistance to lipid peroxidation due to the kinetic isotope effect of deuterium substitution, makes it a powerful tool for studying and potentially treating conditions driven by oxidative damage. The experimental protocols and pathways described in this guide provide a foundation for scientists and researchers to effectively utilize this compound in their work.

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